molecular formula C11H12N2 B2366644 2,4-Dimethylquinolin-6-amine CAS No. 84264-43-7

2,4-Dimethylquinolin-6-amine

Cat. No.: B2366644
CAS No.: 84264-43-7
M. Wt: 172.231
InChI Key: FIXPRKPDAIMNAY-UHFFFAOYSA-N
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Description

2,4-Dimethylquinolin-6-amine is an organic compound with the molecular formula C11H12N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups at positions 2 and 4, and an amine group at position 6 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinolin-6-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions to form the quinoline ring. Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as iron or copper salts can be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring. For example, nitration can be achieved using nitric acid, and halogenation can be performed using halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline derivatives.

Scientific Research Applications

2,4-Dimethylquinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methyl and amine groups.

    2-Methylquinoline: A derivative with a single methyl group at position 2.

    4-Methylquinoline: A derivative with a single methyl group at position 4.

    6-Aminoquinoline: A derivative with an amine group at position 6.

Uniqueness: 2,4-Dimethylquinolin-6-amine is unique due to the presence of both methyl groups and an amine group on the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, leading to its diverse range of activities.

Properties

IUPAC Name

2,4-dimethylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXPRKPDAIMNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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